molecular formula C15H25NO B14262318 3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one CAS No. 138054-51-0

3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one

Katalognummer: B14262318
CAS-Nummer: 138054-51-0
Molekulargewicht: 235.36 g/mol
InChI-Schlüssel: AQJVGCPHXLHIPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as an aldehyde or ketone, under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions help elucidate its effects .

Eigenschaften

CAS-Nummer

138054-51-0

Molekularformel

C15H25NO

Molekulargewicht

235.36 g/mol

IUPAC-Name

3-(dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one

InChI

InChI=1S/C15H25NO/c1-7-12(2)9-8-10-13(3)11-15(14(4)17)16(5)6/h7,10,15H,1-2,8-9,11H2,3-6H3

InChI-Schlüssel

AQJVGCPHXLHIPB-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=C)C=C)CC(C(=O)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.